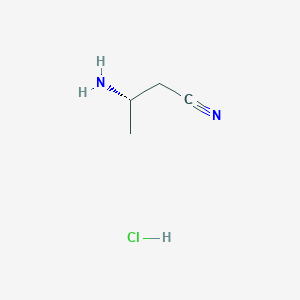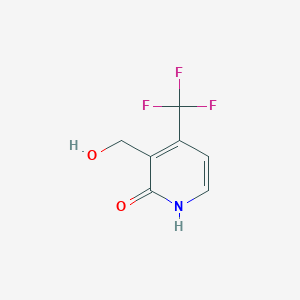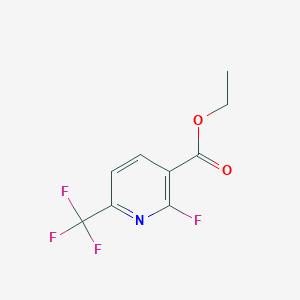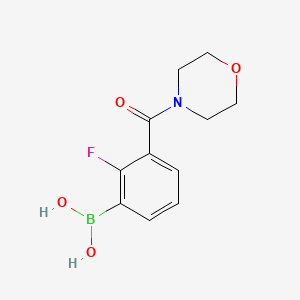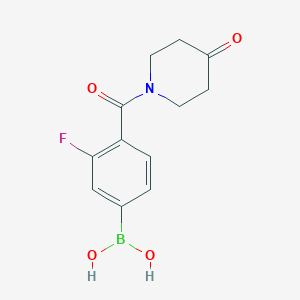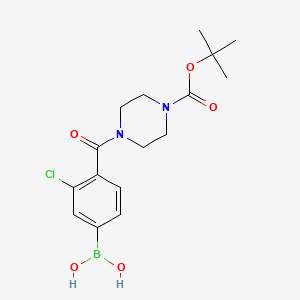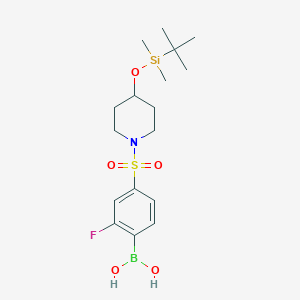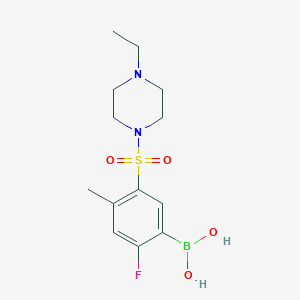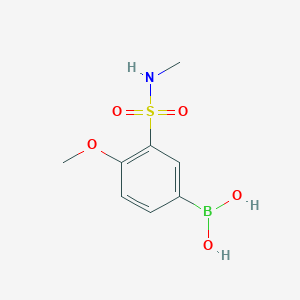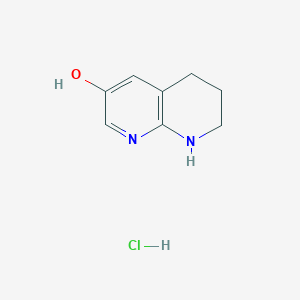
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Overview
Description
“5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride” is a chemical compound . It is a part of the 1,8-naphthyridines class of heterocyclic compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various fields including medicinal chemistry and materials science .
Scientific Research Applications
-
Synthesis of 1,8-naphthyridines
- Field : Organic Chemistry
- Application : 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the development of methods for the synthesis of 1,8-naphthyridines .
- Methods : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
- Results : The synthesis methods have been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
-
Synthesis and Reactivity of 1,5-naphthyridines
- Field : Organic Chemistry
- Application : 1,5-Naphthyridines present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Methods : The synthesis of 1,5-naphthyridines involves various strategies and the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results : The synthesis, reactivity and applications of the 1,5-naphthyridines have been studied extensively .
-
Use as Ligands
- Field : Inorganic Chemistry
- Application : Naphthyridines are used as ligands in coordination chemistry . They can bind to metal ions to form complexes .
- Methods : The methods of application involve the reaction of naphthyridines with metal ions under suitable conditions .
- Results : The resulting metal-naphthyridine complexes have been studied for their potential applications in various fields .
-
Use in Light-Emitting Diodes
- Field : Materials Science
- Application : Naphthyridines are used as components of light-emitting diodes (LEDs) .
- Methods : The methods of application involve the incorporation of naphthyridines into the active layer of LEDs .
- Results : The resulting LEDs exhibit improved performance characteristics .
-
Use in Dye-Sensitized Solar Cells
-
Use in Molecular Sensors
-
Synthesis of 1,6-naphthyridines
- Field : Organic Chemistry
- Application : 1,6-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They are used in the development of methods for the synthesis of 1,6-naphthyridines .
- Methods : The synthesis of 1,6-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
- Results : The synthesis methods have been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
-
Synthesis and Reactivity of 1,5-naphthyridines
- Field : Organic Chemistry
- Application : 1,5-Naphthyridines present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Methods : The synthesis of 1,5-naphthyridines involves various strategies and the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results : The synthesis, reactivity and applications of the 1,5-naphthyridines have been studied extensively .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACUOWSVNLGTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



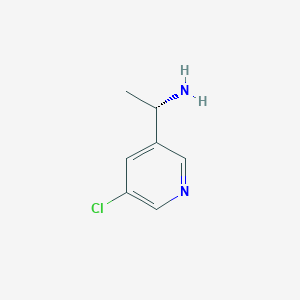
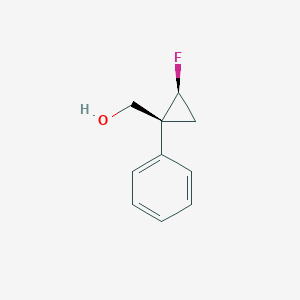
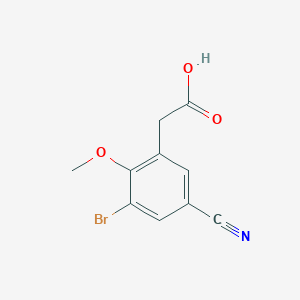
![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
